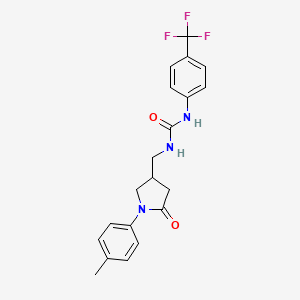
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a urea derivative that has been synthesized using specific methods and has been found to have significant biochemical and physiological effects.
Scientific Research Applications
Stereoselective Synthesis and Medicinal Chemistry
Compounds with related structural motifs have been synthesized and evaluated for their potential as inhibitors in medicinal chemistry. For example, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor showcases the importance of specific structural components in drug discovery and development (Zecheng Chen et al., 2010). This highlights the relevance of such compounds in synthesizing biologically active metabolites with potential therapeutic applications.
Advanced Synthesis Techniques
The compound's structural framework is reminiscent of others synthesized through advanced techniques, such as microwave irradiation, indicating the potential for efficient synthesis methods. An example includes the development of a simple and efficient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation, demonstrating the compound's relevance in exploring novel synthetic pathways (Kejian Li & Wenbin Chen, 2008).
Molecular Complexation and Crystal Engineering
Research on molecular complexation and crystal engineering involving pyridine-substituted urea ligands suggests potential applications in designing new materials, including those for nonlinear optics. This indicates the broader utility of urea derivatives in materials science (Ralf W. Troff et al., 2012).
Antimicrobial Activity
Some derivatives, such as N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas, exhibit moderate antimicrobial activity. This suggests that related compounds could be explored for their antimicrobial properties, contributing to the development of new antimicrobial agents (P. V. G. Reddy et al., 2003).
Antiproliferative Activity and Cancer Research
The synthesis and evaluation of urea derivatives for antiproliferative activity against various cancer cell lines reveal the potential of such compounds in cancer research. This underscores the significance of exploring structurally similar compounds for their anticancer properties, offering new avenues for drug development (Jian Feng et al., 2020).
properties
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-13-2-8-17(9-3-13)26-12-14(10-18(26)27)11-24-19(28)25-16-6-4-15(5-7-16)20(21,22)23/h2-9,14H,10-12H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPMAFWEQVDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2916073.png)
![2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide](/img/structure/B2916075.png)
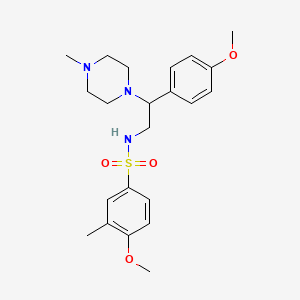
![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
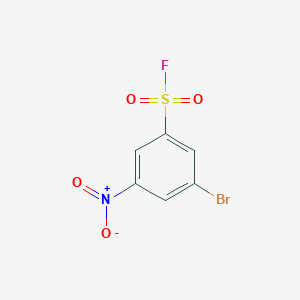
![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)
![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)
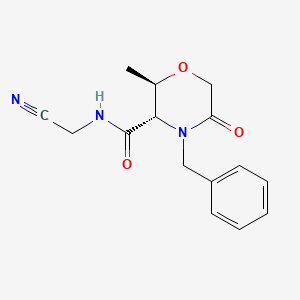
![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)
![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2916092.png)
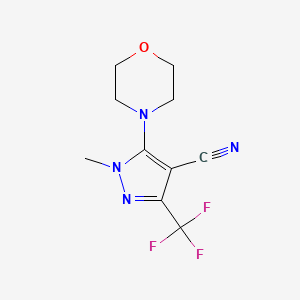
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)